(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d]thiazole moiety, a piperidine ring, and a pyrazine group, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Benzothiazole derivatives have been found to interact with various biological targets, leading to a range of biological activities . The specific interactions of this compound with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with pyrazine-2-carbonyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyrazine-2-carbonyl)piperazine): Known for its anti-tubercular activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic activities.
Uniqueness
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(14-11-18-7-8-19-14)21-9-5-12(6-10-21)23-17-20-13-3-1-2-4-15(13)24-17/h1-4,7-8,11-12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJMXGJBOXRRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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